2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst to facilitate the reaction[2][2].
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The industrial process ensures high yield and purity of the final product, making it suitable for various applications in research and industry[2][2].
Chemical Reactions Analysis
Types of Reactions
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions to maintain pH stability.
Biology: The compound is employed in biological assays and experiments to ensure enzyme activity and stability.
Medicine: It is used in the formulation of pharmaceuticals and in drug delivery systems.
Industry: The compound is utilized in the production of cosmetics, detergents, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a buffer, maintaining the pH of solutions within a narrow range. This buffering action is crucial in biochemical and molecular biology experiments where enzyme activity is pH-dependent. The compound interacts with hydrogen ions, either accepting or donating them to stabilize the pH .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar in structure but differs in its buffering capacity and applications.
Diethanolamine: Another related compound with different chemical properties and uses.
N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Used in similar applications but has distinct chemical properties.
Uniqueness
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its zwitterionic nature, which allows it to maintain enzyme activity and stability in various biochemical and molecular biology applications. Its ability to act as a buffer in a wide pH range makes it particularly valuable in research and industrial settings .
Properties
CAS No. |
72828-37-6 |
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Molecular Formula |
C8H20N2O5 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5) |
InChI Key |
XAEBXRXAOJUGOF-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)N |
Related CAS |
72906-06-0 104912-84-7 97766-41-1 72906-05-9 |
Origin of Product |
United States |
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